What is Methomyl D3 and its chemical structure
What is Methomyl D3 and its chemical structure
An In-Depth Technical Guide to Methomyl-d3: Properties, Applications, and Analytical Protocols
Introduction
Methomyl (CAS No. 16752-77-5) is a broad-spectrum carbamate insecticide widely utilized in agriculture to control a variety of pests on fruits, vegetables, and field crops.[1][2] Its mode of action involves the potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the target pest.[3] Given its high toxicity and the need to monitor its presence in the environment and food products, highly accurate and sensitive analytical methods are paramount.[4][5]
This guide focuses on Methomyl-d3 (CAS No. 1398109-07-3), the deuterium-labeled stable isotope of Methomyl.[6][7] The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group creates a molecule that is chemically and physically almost identical to Methomyl but possesses a distinct, higher mass. This characteristic makes Methomyl-d3 an ideal internal standard for quantitative analysis by mass spectrometry. This document serves as a technical resource for researchers, analytical chemists, and toxicologists, providing a comprehensive overview of Methomyl-d3, its application, and a validated protocol for its use in robust analytical workflows.
Part 1: Physicochemical Characterization
A thorough understanding of a reference standard begins with its fundamental physicochemical properties. Methomyl-d3's properties closely mirror those of its non-labeled parent compound, which is critical for its function as an internal standard. The key distinction is its molecular weight, which is increased by the mass of the three deuterium atoms.
| Property | Methomyl-d3 | Methomyl (unlabeled) |
| Formal Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[8] | N-[[(methylamino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[9] |
| CAS Number | 1398109-07-3[6][8][10] | 16752-77-5[1][5][9] |
| Molecular Formula | C₅H₇D₃N₂O₂S[6][8][10] | C₅H₁₀N₂O₂S[1][5][9] |
| Molecular Weight | ~165.23 g/mol [6][11] | ~162.21 g/mol [1][9] |
| Appearance | White Crystalline Solid[7] | White Crystalline Solid[1][5] |
| Odor | Slightly Sulfurous[10] | Slightly Sulfurous[1][5] |
| SMILES String | [2H]C([2H])([2H])NC(=O)ON=C(C)SC[11] | CC(=NOC(=O)NC)SC[1] |
The chemical structure of Methomyl-d3 is identical to that of Methomyl, with the exception of the three deuterium atoms on the terminal methylamino group. This substitution is illustrated below.
Caption: Chemical structure of Methomyl-d3.
Part 2: The Role of Methomyl-d3 in Quantitative Analysis
The Principle of Isotope Dilution Mass Spectrometry
In analytical chemistry, particularly for trace-level quantification in complex matrices like food or environmental samples, achieving accuracy and precision is a significant challenge. Sample preparation steps (extraction, cleanup) can lead to analyte loss, and matrix components can suppress or enhance the instrument's signal (matrix effects). The use of a stable isotope-labeled internal standard (SIL-IS) like Methomyl-d3 is the gold standard for mitigating these issues.
Expertise & Causality: Why Methomyl-d3 is the Ideal Internal Standard
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Co-elution: Because its molecular structure is nearly identical to the target analyte (Methomyl), Methomyl-d3 exhibits the same chromatographic behavior. It will elute from the liquid chromatography (LC) column at virtually the same retention time. This ensures that both the analyte and the standard experience the same matrix effects at the point of ionization in the mass spectrometer.
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Identical Chemical Behavior: Methomyl-d3 behaves identically during sample extraction and cleanup. Any analyte lost during these steps will be matched by a proportional loss of the internal standard.
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Mass Differentiation: While chemically identical, the three-dalton mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard as two distinct chemical entities.
Trustworthiness: A Self-Validating System
This methodology creates a self-validating system. The quantification is based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal. A known concentration of Methomyl-d3 is spiked into every sample, standard, and blank at the very beginning of the workflow. Because any variability in sample handling or instrument response affects both compounds equally, the ratio of their signals remains constant and directly proportional to the analyte's concentration. This corrects for errors and provides highly reliable and reproducible data.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Part 3: Experimental Protocol: Quantification of Methomyl in Tomato Matrix
This protocol describes a robust method for the determination of Methomyl residues in a complex food matrix like tomatoes, utilizing Methomyl-d3 as an internal standard with a QuEChERS extraction and LC-MS/MS analysis.[12]
1. Preparation of Standards
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Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Methomyl and Methomyl-d3 standards in acetonitrile to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solution (1 µg/mL): Prepare a working solution containing both Methomyl and Methomyl-d3 by diluting the primary stocks in acetonitrile.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a separate solution of Methomyl-d3 in acetonitrile. This will be used to spike all samples.
-
Calibration Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the working standard solution. Each calibration level should be spiked with the internal standard to match the concentration in the final samples.
2. Sample Extraction and Cleanup (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is chosen for its efficiency in extracting a wide range of pesticides from complex matrices with minimal solvent usage.[12]
-
Step 1: Homogenization: Weigh 10 g of homogenized tomato sample into a 50 mL centrifuge tube.
-
Step 2: Internal Standard Spiking: Add 100 µL of the 100 ng/mL Methomyl-d3 internal standard spiking solution to the sample.
-
Step 3: Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Step 4: Salting Out: Add a QuEChERS salt packet (containing magnesium sulfate and sodium acetate). Shake vigorously for 1 minute.
-
Step 5: Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. The upper layer is the acetonitrile extract containing the analytes.
-
Step 6: Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the supernatant to a dSPE tube (containing primary secondary amine (PSA) sorbent and C18). Vortex for 30 seconds. The PSA removes organic acids and other interferences.
-
Step 7: Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Step 8: Sample for Analysis: Transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis.
Caption: The QuEChERS sample preparation workflow.
3. LC-MS/MS Instrumental Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system (UPLC/HPLC-MS/MS).
-
LC Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with formic acid (A) and acetonitrile or methanol (B).
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Methomyl and Methomyl-d3 in Multiple Reaction Monitoring (MRM) mode. Example transitions would be determined during method development.
Part 4: Data Interpretation and Validation
The analytical method's performance must be validated to ensure reliable results.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Methomyl Area / Methomyl-d3 Area) against the concentration of the calibration standards. A linear regression with a correlation coefficient (R²) > 0.99 is desired.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For Methomyl in tomato, LOQ values around 0.03 mg/kg have been reported.[12]
-
Accuracy and Precision: Assessed by analyzing spiked samples at different concentrations. Accuracy is measured as percent recovery, while precision is measured as the relative standard deviation (RSD) of replicate measurements.
Conclusion
Methomyl-d3 is an indispensable tool for the accurate and reliable quantification of the insecticide Methomyl. Its use as a stable isotope-labeled internal standard within a robust analytical framework, such as QuEChERS extraction followed by LC-MS/MS analysis, allows researchers to overcome challenges posed by analyte loss and matrix effects. This technical guide provides the foundational knowledge and a practical workflow for the successful implementation of Methomyl-d3 in a research or regulatory setting, ensuring the highest level of scientific integrity in analytical measurements.
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Title: Dissipation of methomyl residues in tomato fruits, soil and water using LC-MS/MS Source: Journal of Plant Protection Research URL: [Link]
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